4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate
Description
This compound is a piperidine derivative modified with two benzyl substituents: a (4-fluorobenzyloxy)methyl group at position 4 and a 2-methylbenzyl group at position 1. The oxalate salt form enhances its crystallinity and stability.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-1-[(2-methylphenyl)methyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO.C2H2O4/c1-17-4-2-3-5-20(17)14-23-12-10-19(11-13-23)16-24-15-18-6-8-21(22)9-7-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVTVVLTIUIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The molecular formula of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is . The compound features a piperidine ring substituted with a fluorobenzyl and a methylbenzyl group, which contributes to its biological activity.
Research indicates that compounds similar to 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Studies have shown that related piperidine derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Antimelanogenic Effects : Certain analogs have been reported to inhibit tyrosinase activity, which is crucial in melanin production, indicating potential use in skin whitening products .
Efficacy Studies
Several studies have evaluated the efficacy of this compound and its analogs:
- Acetylcholinesterase Inhibition : A study found that related compounds exhibited potent AChE inhibition, with IC50 values indicating strong binding affinity. This suggests therapeutic potential for cognitive enhancement and neuroprotection .
- Antimicrobial Activity : In vitro tests demonstrated that certain piperidine derivatives showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Tyrosinase Inhibition : Compounds structurally related to 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate were tested for their ability to inhibit tyrosinase. Results indicated that these compounds could effectively reduce melanin synthesis without cytotoxic effects on skin cells .
Case Studies
A few notable case studies illustrate the biological activity of this compound:
- Case Study 1 : A study involving the synthesis and evaluation of a series of piperidine derivatives showed that modifications on the benzyl group significantly enhanced AChE inhibition. The most effective compound exhibited an IC50 value of 0.18 μM, demonstrating its potential as a lead candidate for further development in treating Alzheimer's disease .
- Case Study 2 : Another investigation focused on the antimicrobial properties of piperidine derivatives found that compounds similar to 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their utility in addressing antibiotic resistance .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Scientific Research Applications
1.1. Receptor Interaction Studies
Research indicates that compounds similar to 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate exhibit significant interactions with various neurotransmitter receptors. Notably, studies have focused on the following:
- Serotonin Receptors : Compounds derived from the piperidine structure have been explored for their ability to act as selective serotonin receptor modulators, particularly targeting the 5-HT2A subtype. This interaction is crucial for developing treatments for mood disorders and anxiety .
- Dopamine Receptors : The structural modifications in this compound suggest potential dopaminergic activity, which could be beneficial in treating conditions like schizophrenia and Parkinson's disease .
1.2. Antidepressant Activity
The unique combination of substituents in 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has led to investigations into its antidepressant properties. Studies have shown that analogs can inhibit monoamine oxidase (MAO), an enzyme linked to the degradation of neurotransmitters such as serotonin and dopamine, thus potentially enhancing their levels in the brain .
2.1. Synthetic Routes
The synthesis of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate typically involves multi-step processes that include:
- Formation of the Piperidine Core : Starting from commercially available piperidine derivatives.
- Substitution Reactions : Introducing the fluorobenzyl and methylbenzyl groups through nucleophilic substitutions or coupling reactions.
- Oxalate Salt Formation : Converting the base form into its oxalate salt for enhanced stability and solubility .
2.2. Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study on a related piperidine derivative demonstrated significant inhibition of serotonin reuptake, indicating potential as an antidepressant candidate .
- Another investigation revealed that modifications on the benzyl groups could lead to improved binding affinities at dopamine receptors, suggesting avenues for further drug development aimed at neurological disorders .
Comparison with Similar Compounds
Key Structural Analogs
The table below highlights structural analogs and their distinguishing features:
Substituent Effects on Bioactivity
- Fluorine : The 4-fluorobenzyl group enhances lipophilicity and binding affinity via hydrophobic interactions and electronegativity, a feature shared with 4-(4-fluorobenzoyl)piperidine HCl .
- Oxalate Salt : Likely improves stability and crystallinity compared to hydrochloride salts (e.g., 4-(4-fluorobenzoyl)piperidine HCl), though solubility may be lower .
Hypothesized Pharmacological Profile
While direct activity data are absent, structural parallels to known compounds suggest:
- NMDA Receptor Modulation : Fluorinated piperidines like Ro 25-6981 show NMDA receptor antagonism (IC50 = 0.009 µM for NR2B), though the target compound’s substituents may shift selectivity .
- Transporter Interaction: TP-2-64’s SERT affinity () implies the target compound could interact with monoamine transporters, modulated by its distinct substituents.
- CNS Penetration : High lipophilicity from fluorobenzyl and methyl groups may enhance blood-brain barrier permeability compared to polar analogs like 4k .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
